molecular formula C14H15N3O4 B1437940 7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1000932-48-8

7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

Cat. No. B1437940
M. Wt: 289.29 g/mol
InChI Key: LMQJCPFFNQYZOC-UHFFFAOYSA-N
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Description

7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O4 and its molecular weight is 289.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The compound 7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid, while not directly mentioned, is structurally related to various pyrimidine derivatives that have been synthesized and studied for their unique properties and applications in scientific research. These compounds, including pyrido[2,3-d]pyrimidine derivatives, are often synthesized through complex chemical reactions and are characterized by their distinctive chemical structures, which include various functional groups and substituents. For example, efficient synthesis methods have been developed for pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones and pyrido[2,3-d]pyrimidine derivatives, using specific reactions like the tandem intramolecular Pinner–Dimroth rearrangement and electroorganic reactions. These synthesis processes are notable for their high yields and the application of environmentally benign procedures, highlighting the compound's relevance in the field of green chemistry and sustainable chemical synthesis (Asadian, Davoodnia, & Beyramabadi, 2018), (Veisi, Maleki, & Farokhzad, 2017).

Antibacterial Activity

Research into pyrido[2,3-d]pyrimidine derivatives and similar compounds has also explored their potential antibacterial properties. These studies involve evaluating the synthesized compounds against various bacterial strains to determine their effectiveness as antibacterial agents. For instance, new derivatives of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been synthesized and tested for their antibacterial activity, showcasing the potential of these compounds in the development of new antibacterial drugs (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

properties

IUPAC Name

7-cyclopropyl-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-2-5-17-11-10(12(18)16-14(17)21)8(13(19)20)6-9(15-11)7-3-4-7/h6-7H,2-5H2,1H3,(H,19,20)(H,16,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMQJCPFFNQYZOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=O)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901120486
Record name 7-Cyclopropyl-1,2,3,4-tetrahydro-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

CAS RN

1000932-48-8
Record name 7-Cyclopropyl-1,2,3,4-tetrahydro-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000932-48-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Cyclopropyl-1,2,3,4-tetrahydro-2,4-dioxo-1-propylpyrido[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901120486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 3
7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 5
7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 6
7-cyclopropyl-2,4-dioxo-1-propyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid

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